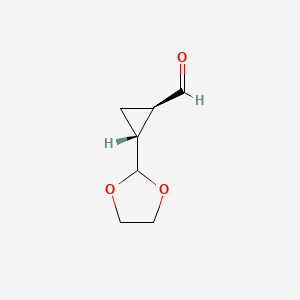
(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde” is a research chemical with the CAS number 1932296-32-6 . It has a molecular weight of 142.2 g/mol . The compound is versatile and has potential applications in various fields of research.
Molecular Structure Analysis
The molecular structure of “(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde” can be represented by the SMILES notation: C1COC(O1)C2CC2C=O . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The compound has a molecular weight of 142.2 g/mol . More detailed physical and chemical properties are not available in the current search results.Aplicaciones Científicas De Investigación
Mass Spectrometric Characterization
- The study by Cristoni et al. (2000) investigates the mass spectrometric behavior of stereoisomeric synthons of cyclopropane amino acids, including derivatives of (1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane. This research contributes to the understanding of the mass spectrometry of these compounds, which is crucial for analytical purposes in various fields of chemistry and biochemistry (Cristoni et al., 2000).
Synthesis from Inexpensive Precursors
- Ley and Michel (2003) described the synthesis of related compounds on a large scale from D-mannitol, an inexpensive precursor. This method contributes to the economical production of similar compounds for various applications (Ley & Michel, 2003).
Chemical Transformations and Cyclization
- Kumar et al. (2018) reported a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, including compounds similar to (1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde, for constructing hexahydrooxonines and cyclopenta[b]pyrans. This finding demonstrates the potential of these compounds in synthesizing complex cyclic structures (Kumar et al., 2018).
Photoreduction Studies
- Research by Funke and Cerfontain (1976) explored the photochemistry of cycloalkanecarbaldehydes, including cyclopropane-carbaldehyde, under specific conditions. This study aids in understanding the photochemical properties of these compounds, which could be relevant in photoreactive applications (Funke & Cerfontain, 1976).
Enantioselective Catalysis
- A study by Biswas et al. (2012) focused on the carbene catalyzed redox activation of aldehydes, including cyclopropanecarboxylic acid esters. This research has implications for the synthesis of enantioselectively catalyzed compounds, which is significant in medicinal and synthetic chemistry (Biswas et al., 2012).
Chemical Synthesis of Polysaccharides
- Okada et al. (1983) synthesized a new polysaccharide from a starting material that includes 3,4-dihydro-2 H-pyran-2-carbaldehyde (Acrolein dimer), related to the compound . This showcases the use of similar compounds in the synthesis of complex polysaccharides (Okada et al., 1983).
Safety And Hazards
Propiedades
IUPAC Name |
(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-4-5-3-6(5)7-9-1-2-10-7/h4-7H,1-3H2/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGQPMZSRRWOFF-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2CC2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)[C@@H]2C[C@H]2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1,3-Dioxolan-2-yl)cyclopropane-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)
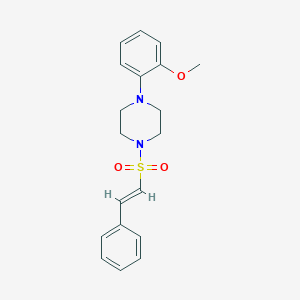
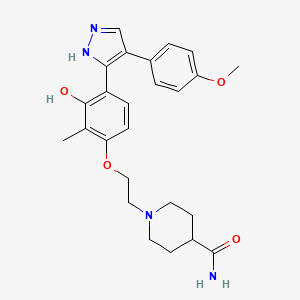


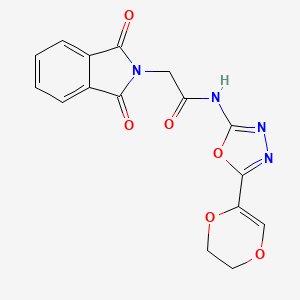
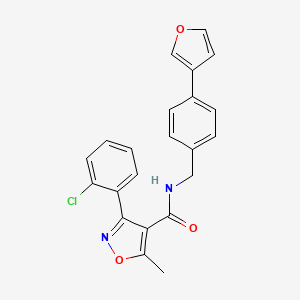
![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)
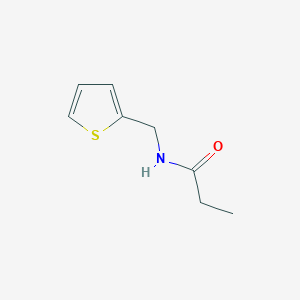


![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)